molecular formula C7H8O5 B1401551 4-Methyl-5-oxohex-2-enedioic acid CAS No. 412324-07-3

4-Methyl-5-oxohex-2-enedioic acid

Cat. No.: B1401551
CAS No.: 412324-07-3
M. Wt: 172.13 g/mol
InChI Key: AZAMSTQBPOVYAK-NSCUHMNNSA-N
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Description

4-Methyl-5-oxohex-2-enedioic acid, also known as MOHEA, is a chemical compound that has gained increasing attention in scientific research due to its unique physicochemical properties. It has a molecular formula of C7H8O5 and a molecular weight of 172.14 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8O5 . The average mass is 172.135 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.14 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not detailed in the available resources.

Scientific Research Applications

Synthesis of Key Intermediates

4-Methyl-5-oxohex-2-enedioic acid is a crucial intermediate in various synthetic routes. For instance, it is involved in the synthesis of leukotriene B4, a lipoxygenase-derived arachidonic acid metabolite, which is significant in immunological responses (Hayes & Wallace, 1990). Additionally, it is used in the Friedel–Crafts reaction to synthesize various acid derivatives, demonstrating its versatility in organic synthesis (Natekar & Samant, 2010).

Role in Abscisic Acid Synthesis

A stereospecific synthesis of abscisic acid, a vital plant hormone, utilizes this compound. This approach is innovative and differs from conventional methods, marking a significant advancement in synthesizing plant hormones (Cornforth, Hawes, & Mallaby, 1992).

Degradation Studies in Bacteria

Research indicates that this compound is involved in the bacterial degradation of catechols. It's converted into specific acids in Pseudomonas, highlighting its role in microbial metabolism and biodegradation processes (Bayly & Dagley, 1969).

Neurological Research

In neuroscientific studies, derivatives of this compound, like 5-aminohex-2-enedioic acid, have been explored for their effects on spinal neurons. These studies contribute to understanding neurotransmitter activity and potential therapeutic applications (Allan et al., 1980).

Synthesis of Gly-Gly cis Olefin Isostere

The efficient synthesis of (z)-Hex-3-enedioic acid, a key intermediate for Gly-Gly cis olefin isostere, involves this compound. This process is significant in developing biologically relevant molecules (Perlman & Albeck, 2000).

Synthesis of Dihydrocapsaicinoids

In the synthesis of dihydrocapsaicinoids, compounds related to capsaicin found in chili peppers, this compound is used as a starting material. This showcases its utility in synthesizing naturally occurring bioactive compounds (Kaga, Miura, & Orito, 1989).

Safety and Hazards

When handling 4-Methyl-5-oxohex-2-enedioic acid, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

(E)-4-methyl-5-oxohex-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMSTQBPOVYAK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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